molecular formula C8H13NO2S B1599190 N-(2-oxothiolan-3-yl)butanamide CAS No. 39837-08-6

N-(2-oxothiolan-3-yl)butanamide

Cat. No. B1599190
CAS RN: 39837-08-6
M. Wt: 187.26 g/mol
InChI Key: IMJUOGHALGXOSS-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)butanamide, also known as OTB, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiolactones and has shown potential in various biological applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : N-(2-oxothiolan-3-yl)butanamide derivatives are used as precursors in the synthesis of heterocyclic compounds, particularly in the production of oxadiazole scaffolds and other nitrogen-containing rings (Nazir et al., 2018).

  • Chemoselectivity in Thioacetalization : These compounds are investigated for their chemoselectivity in thioacetalization reactions, offering alternatives to traditional thiol reagents (Liu et al., 2004).

Medicinal and Biological Applications

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Derivatives of this compound exhibit potent DPP-IV inhibitory activity, contributing to their potential in treating type 2 diabetes (Nitta et al., 2008).

  • Anticonvulsant Agents : Some derivatives are investigated for their potential as hybrid anticonvulsant agents, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2015).

  • Urease Inhibition : Certain this compound derivatives have been identified as potent urease inhibitors, indicating potential therapeutic applications (Nazir et al., 2018).

  • Amylase Inhibitory Activity : Research on this compound derivatives also includes their effectiveness as α-amylase inhibitors, which is significant for diabetes management (Mathew et al., 2015).

Dye and Pigment Synthesis

  • Production of Azodisperse Dyes : These compounds are utilized in the synthesis of Hansa Yellow analogues, particularly for applications in dyeing polyester fibers (Girges et al., 2007).

Mechanism of Action

Target of Action

N-Butyryl-DL-homocysteine thiolactone, also known as N-(2-oxothiolan-3-yl)butanamide, is an analogue of N-acyl homoserine lactone (AHL) . AHLs are small, diffusible signaling molecules involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior .

Mode of Action

The compound interacts with its targets by mimicking the structure of AHLs . This interaction leads to changes in bacterial behavior, such as biofilm formation and virulence .

Biochemical Pathways

The compound affects the quorum sensing pathway, which is a form of cell-to-cell communication in bacteria . By mimicking AHLs, it can interfere with the normal functioning of this pathway, leading to changes in gene expression and cellular metabolism .

Pharmacokinetics

AHLs are small and lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .

Result of Action

The compound’s action results in the inhibition of biofilm formation and virulence factors in bacteria . It has been used for degrading microbial communities and reducing bacterial pathogenicity .

Action Environment

The action, efficacy, and stability of N-Butyryl-DL-homocysteine thiolactone can be influenced by various environmental factors. For instance, the presence of other bacteria and their AHLs can affect the compound’s ability to interfere with quorum sensing . Additionally, factors such as pH, temperature, and the presence of enzymes that can degrade AHLs can also influence the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-Butyryl-DL-homocysteine thiolactone interacts with various enzymes, proteins, and other biomolecules. It is known to induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones . The compound is also involved in the induction of hyperhomocysteinemia .

Cellular Effects

The effects of N-Butyryl-DL-homocysteine thiolactone on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to decrease cardiac contractility and coronary flow .

Molecular Mechanism

At the molecular level, N-Butyryl-DL-homocysteine thiolactone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to downregulate H3K4me3 modifications, further weakening the Atr-Chk1-NER pathway, resulting in the occurrence of neural tube defects .

Dosage Effects in Animal Models

The effects of N-Butyryl-DL-homocysteine thiolactone vary with different dosages in animal models . For instance, it has been shown that the incidence of seizures induced by N-Butyryl-DL-homocysteine thiolactone injections was higher in certain mice than in others .

Metabolic Pathways

N-Butyryl-DL-homocysteine thiolactone is involved in several metabolic pathways. It is a product of an error-correcting reaction in protein biosynthesis, generated when homocysteine is selected in place of methionine by methionyl-tRNA synthetases .

properties

IUPAC Name

N-(2-oxothiolan-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJUOGHALGXOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403190
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39837-08-6
Record name N-Butyryl-DL-homocysteine thiolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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